molecular formula C6H14Cl2N2O2 B1523589 2-(3-Aminopyrrolidin-1-yl)acetic acid dihydrochloride CAS No. 1187926-97-1

2-(3-Aminopyrrolidin-1-yl)acetic acid dihydrochloride

Cat. No.: B1523589
CAS No.: 1187926-97-1
M. Wt: 217.09 g/mol
InChI Key: FHQISJCBOKLZMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

2-(3-Aminopyrrolidin-1-yl)acetic acid dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrrolidine derivatives, which have applications in medicinal chemistry and material science .

Scientific Research Applications

2-(3-Aminopyrrolidin-1-yl)acetic acid dihydrochloride is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 2-(3-Aminopyrrolidin-1-yl)acetic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Aminopyrrolidin-1-yl)acetic acid
  • ®-2-(3-Aminopyrrolidin-1-yl)acetic acid dihydrochloride

Uniqueness

2-(3-Aminopyrrolidin-1-yl)acetic acid dihydrochloride is unique due to its specific structural features, which confer distinct reactivity and biological activity compared to similar compounds. Its dihydrochloride form enhances its solubility and stability, making it more suitable for various applications .

Properties

IUPAC Name

2-(3-aminopyrrolidin-1-yl)acetic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2.2ClH/c7-5-1-2-8(3-5)4-6(9)10;;/h5H,1-4,7H2,(H,9,10);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHQISJCBOKLZMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)CC(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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